(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a compound that belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the chlorophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chlorobenzoyl chloride with 7-phenyl-1,4-thiazepane in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-chlorophenyl)(1,4-thiazepan-4-yl)methanone: Similar structure with a bromine atom instead of a phenyl group.
7-(2-Chlorophenyl)-1,4-thiazepan-4-ylmethanone: Contains a cyclobutyl group instead of a phenyl group.
Uniqueness
(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is unique due to its specific combination of functional groups and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-chlorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-16-9-5-4-8-15(16)18(21)20-11-10-17(22-13-12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNSDZGGCKQFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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